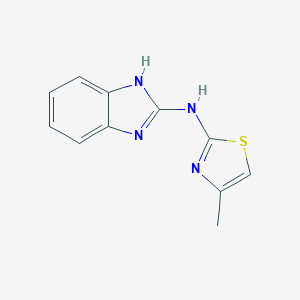
2-(2'-Benzimidazolyl)amino-4-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2'-Benzimidazolyl)amino-4-methylthiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole rings. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Thiazole, on the other hand, is a component of vitamin B1 (thiamine) and is present in various drugs used to treat infections, inflammation, and other conditions . The combination of these two rings in this compound makes it a compound of significant interest in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2'-Benzimidazolyl)amino-4-methylthiazole typically involves the condensation of 1,2-diaminobenzene with a thiazole derivative. One common method is the reaction of 1,2-diaminobenzene with 2-bromo-4-methylthiazole under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2'-Benzimidazolyl)amino-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
2-(2'-Benzimidazolyl)amino-4-methylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Employed in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2'-Benzimidazolyl)amino-4-methylthiazole involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to DNA and interfere with its replication, leading to antimicrobial and anticancer effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its potency and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-bromoethanone: A benzimidazole derivative with a bromoethanone group.
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine: A similar compound with a different substitution pattern on the thiazole ring.
Uniqueness
2-(2'-Benzimidazolyl)amino-4-methylthiazole is unique due to the presence of both benzimidazole and thiazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
131185-01-8 |
|---|---|
Molekularformel |
C11H10N4S |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-16-11(12-7)15-10-13-8-4-2-3-5-9(8)14-10/h2-6H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
XVLVNBRVOHODDC-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=CSC(=N1)NC2=NC3=CC=CC=C3N2 |
Synonyme |
2-(2'-benzimidazolyl)amino-4-methylthiazole Bay P 1455 Bay P-1455 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















